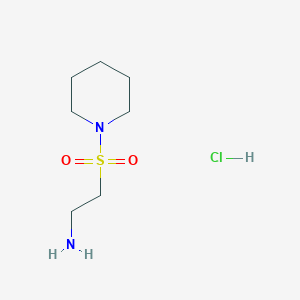

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

2-piperidin-1-ylsulfonylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c8-4-7-12(10,11)9-5-2-1-3-6-9;/h1-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWSZQAXXBXHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride synthesis route

Technical Whitepaper: Synthesis and Methodological Validation of 2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride

Executive Summary

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS 31644-46-9) is a specialized bifunctional biochemical widely utilized as a pharmacophore spacer in advanced drug design and in[1]. The molecule features a secondary cyclic amine (piperidine) linked via a sulfonyl group to a primary ethylamine. Synthesizing this compound requires a robust strategy to prevent unwanted polymerization, self-condensation, or competitive nucleophilic attacks. This guide details a highly validated, three-step synthetic route utilizing orthogonal protection to ensure absolute chemoselectivity and high overall yield.

Retrosynthetic Analysis & Mechanistic Rationale

When constructing 2-aminoethanesulfonamides, chemists typically evaluate two primary pathways:

-

Pathway A: Aza-Michael Addition. This involves the conjugate addition of ammonia or an amine equivalent to a primary vinyl sulfonamide (e.g., 1-(vinylsulfonyl)piperidine). While theoretically atom-economical, primary vinyl sulfonamides exhibit notoriously poor electrophilicity in aza-Michael reactions without highly specific[2]. Furthermore, controlling the reaction to prevent over-alkylation (forming secondary or tertiary amines) is practically difficult.

-

Pathway B: Gabriel Synthesis via Taurine (Selected Route). This route starts with inexpensive taurine (2-aminoethanesulfonic acid). The primary amine is masked using a phthalimide protecting group, allowing the sulfonic acid to be aggressively activated to a sulfonyl chloride. Following coupling with piperidine, the phthalimide is cleaved via [3].

Causality of Choice: Pathway B is selected because it acts as a self-correcting system. The phthalimide group is completely inert to the harsh chlorination conditions (using

Experimental Protocols

The following step-by-step methodologies are designed as self-validating workflows, incorporating visual and chemical checkpoints to ensure protocol integrity.

Step 1: Synthesis of 2-Phthalimidoethanesulfonyl Chloride

Mechanistic Goal: Mask the zwitterionic primary amine of taurine and convert the highly stable sulfonic acid into a reactive electrophile.

-

Protection: Combine taurine (1.0 eq) and phthalic anhydride (1.0 eq) with sodium acetate in glacial acetic acid. Reflux the mixture until a homogeneous solution is achieved.

-

Isolation: Cool the mixture to precipitate the sodium salt of 2-phthalimidoethanesulfonic acid. Filter and dry thoroughly under a high vacuum.

-

Activation: Suspend the dried salt in anhydrous toluene and add phosphorus pentachloride (

, 1.1 eq) portion-wise at 0 °C. Heat the mixture to 100 °C for 3 hours[3].-

Self-Validation Checkpoint: The evolution of HCl gas and the transition of the suspension into a clear, pale-yellow solution visually confirms the successful formation of the sulfonyl chloride.

-

-

Workup: Concentrate under reduced pressure to remove the

byproduct, yielding the intermediate as an off-white solid.

Step 2: Sulfonamide Coupling with Piperidine

Mechanistic Goal: Form the sulfonamide linkage while neutralizing the acidic byproduct to maintain the nucleophilicity of the piperidine.

-

Preparation: Dissolve 2-phthalimidoethanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (

) and cool to 0 °C under an inert argon atmosphere. -

Coupling: Add triethylamine (

, 2.0 eq) followed by the dropwise addition of piperidine (1.1 eq). The -

Reaction: Allow the mixture to warm to room temperature and stir for 4.5 hours.

-

Self-Validation Checkpoint: The formation of a fine white precipitate (triethylamine hydrochloride) within the organic layer serves as an immediate visual indicator of a successful coupling event.

-

-

Workup: Quench with distilled water, extract with

, wash the organic layer with saturated

Step 3: Hydrazinolysis and Hydrochloride Salt Formation

Mechanistic Goal: Orthogonally remove the phthalimide group without hydrolyzing the sulfonamide, followed by salt formation to stabilize the free primary amine.

-

Deprotection: Suspend the coupled intermediate (1.0 eq) in absolute ethanol. Add hydrazine hydrate (

, 1.2 eq) and heat to reflux (80 °C) for 12 hours[4].-

Self-Validation Checkpoint: The appearance of a voluminous, insoluble white precipitate (cyclic phthalhydrazide) during reflux confirms the successful cleavage of the protecting group.

-

-

Filtration: Cool the mixture to 0 °C and filter off the phthalhydrazide byproduct. Evaporate the filtrate to dryness.

-

Salt Formation: Dissolve the crude free base in anhydrous diethyl ether and bubble dry HCl gas through the solution (or add 1M HCl in ether) at 0 °C.

-

Isolation: Filter the resulting white crystalline solid, wash with cold ether, and dry under a vacuum to afford pure 2-(piperidine-1-sulfonyl)ethanamine hydrochloride.

Quantitative Data & Yield Analysis

| Synthetic Step | Reagents & Solvents | Molar Equivalents | Temp (°C) | Time (h) | Expected Yield (%) |

| 1. Protection & Activation | Taurine, Phthalic Anhydride, | 1.0 : 1.0 : 1.1 | 0 | 5.0 | 75 - 80 |

| 2. Sulfonamide Coupling | Intermediate 1, Piperidine, | 1.0 : 1.1 : 2.0 | 0 | 4.5 | 85 - 90 |

| 3. Deprotection & Salt | Intermediate 2, Hydrazine, HCl | 1.0 : 1.2 : Excess | 80 (Reflux) | 12.0 | 80 - 85 |

Mechanistic Pathway Visualization

Figure 1: Three-step synthetic workflow for 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride.

References

-

Title: Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids Source: Chemistry of Natural Compounds (via NIH PMC) URL: [Link]

-

Title: Synthesis of New Amidoethanesulfonamides of Betulonic Acid Source: Chemistry of Natural Compounds (via NIH PMC) URL: [Link]

-

Title: 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions Source: Tetrahedron Letters (via NIH PMC) URL: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Amidoethanesulfonamides of Betulonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Researcher's Guide to Elucidating the Mechanism of Action of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

Preamble: Charting a Course into the Unknown

In the landscape of drug discovery and chemical biology, we often encounter compounds of known structure but unknown biological function. 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride presents such a case. While its molecular architecture is defined, a survey of public-domain scientific literature reveals a scarcity of data regarding its specific mechanism of action. This guide, therefore, is not a retrospective summary but a prospective roadmap for the research scientist. It is designed to provide a logical, evidence-based framework for systematically investigating and ultimately defining the pharmacological identity of this molecule.

We will leverage established knowledge of its core chemical moieties—the piperidine ring and the sulfonamide group—to construct testable hypotheses. This document will detail the experimental strategies and protocols necessary to move from hypothesis to validated mechanism, embodying a self-validating system of inquiry. Our approach is grounded in the principles of modern pharmacology, emphasizing target identification, validation, and characterization of downstream cellular effects.

Part 1: Deconstructing the Molecule - Clues from Chemical Architecture

The structure of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride offers initial clues to its potential biological roles. It is comprised of two key pharmacophores:

-

The Piperidine Ring: This saturated heterocycle is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting the central nervous system, cancer, and infectious diseases.[1][2] Its presence often confers favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and provides a three-dimensional framework for precise interaction with biological targets.[2]

-

The Sulfonamide Group: A cornerstone of medicinal chemistry, the sulfonamide moiety is renowned for its ability to act as a transition-state mimetic, most famously in the inhibition of enzymes like carbonic anhydrases and proteases.[3][4] It can also engage in key hydrogen bonding interactions within receptor binding pockets.

The combination of these two groups in a single molecule suggests a high probability of biological activity. Published research on related piperidine sulfonamide derivatives has indicated potential for enzyme inhibition (e.g., acetylcholinesterase, lipoxygenase) and antimicrobial or antiviral activity.[3][4][5][6] These findings provide the foundational hypotheses for our investigation.

Part 2: A Phased Experimental Approach to Mechanism of Action (MoA) Elucidation

We propose a multi-phase, iterative research plan to systematically uncover the mechanism of action. This workflow is designed to be logical and resource-efficient, with each phase informing the next.

Phase I: Broad-Spectrum Phenotypic and Target-Class Screening

The initial step is to cast a wide net to identify any measurable biological activity. This phase prioritizes breadth over depth.

Caption: Phase I Experimental Workflow.

Protocol 1: Broad-Spectrum Phenotypic Screening (NCI-60 Example)

-

Objective: To assess the compound's effect on cell viability across a diverse panel of human cancer cell lines.

-

Cell Lines: Utilize the National Cancer Institute's 60 human tumor cell line panel (NCI-60), which represents a wide range of cancer types.

-

Compound Preparation: Prepare a stock solution of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to create a range of concentrations for dose-response analysis.

-

Assay: Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with the compound at various concentrations for 48-72 hours.

-

Viability Measurement: Use a standard cell viability assay, such as the Sulforhodamine B (SRB) assay, to quantify cell protein content as an indicator of cell number.

-

Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line. Analyze the pattern of activity across the panel using tools like the COMPARE algorithm to identify if the compound's "fingerprint" matches that of agents with known mechanisms of action.

Protocol 2: Target-Class Screening

-

Objective: To identify potential molecular targets by screening against large, pre-defined panels of proteins.

-

Panel Selection: Based on the sulfonamide and piperidine motifs, prioritize panels such as:

-

Enzyme Panels: Carbonic anhydrases, proteases (serine, cysteine), kinases, and cholinesterases.[3]

-

Receptor Panels: G-Protein Coupled Receptor (GPCR) binding panels.

-

-

Execution: Submit the compound to a specialized contract research organization (CRO) or utilize in-house capabilities for these large-scale screens. Typically, the compound is tested at a single high concentration (e.g., 10 µM) in initial screens.

-

Data Analysis: Identify any "hits" where the compound shows significant inhibition or binding activity (e.g., >50% inhibition). These hits become the primary hypotheses for Phase II.

Phase II: Hit Confirmation and Target Validation

This phase focuses on validating the preliminary hits from Phase I and confirming direct interaction with the putative target.

Caption: Phase II Experimental Workflow.

Protocol 3: Dose-Response Enzymatic or Binding Assays

-

Objective: To quantify the potency of the compound against the confirmed target(s).

-

Methodology (Example: Carbonic Anhydrase Inhibition):

-

Principle: Measure the inhibition of the CO2 hydration activity of a purified carbonic anhydrase (CA) isoenzyme.

-

Reagents: Purified CA enzyme, p-nitrophenyl acetate (substrate), buffer.

-

Procedure: In a 96-well plate, combine the enzyme and varying concentrations of the test compound. Initiate the reaction by adding the substrate.

-

Detection: Monitor the formation of the p-nitrophenolate product spectrophotometrically at 400 nm.

-

Data Analysis: Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 4: Biophysical Orthogonal Assay (e.g., Surface Plasmon Resonance - SPR)

-

Objective: To confirm direct binding of the compound to the target protein and determine binding kinetics.

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip when an analyte (the compound) binds to a ligand (the target protein) immobilized on the chip.

-

Procedure:

-

Immobilize the purified target protein onto an appropriate SPR sensor chip.

-

Flow a series of concentrations of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride over the chip surface.

-

Measure the association (kon) and dissociation (koff) rates.

-

-

Data Analysis: Calculate the equilibrium dissociation constant (Kd) from the kinetic constants (Kd = koff / kon). A confirmed, direct interaction provides strong validation of the target.

Phase III: Elucidating Downstream Cellular and Signaling Consequences

With a validated target, the final phase investigates the compound's effect on cellular signaling pathways and its ultimate phenotypic impact.

Caption: Hypothetical pathway of kinase inhibition.

Protocol 5: Target Engagement and Pathway Modulation (Western Blot)

-

Objective: To determine if the compound inhibits the activity of its target inside a living cell.

-

Methodology (Example: Kinase Target):

-

Cell Culture: Use a cell line known to have an active signaling pathway involving the target kinase.

-

Treatment: Treat cells with the compound at concentrations around its IC50 value for various time points.

-

Lysis & Protein Quantification: Lyse the cells to extract proteins and determine the total protein concentration.

-

Western Blot: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with antibodies. Use an antibody specific for the phosphorylated (active) form of the target kinase and an antibody for the total amount of the target kinase.

-

Analysis: A decrease in the phosphorylated form of the target relative to the total protein level indicates successful target engagement and inhibition in a cellular context.

-

Part 3: Data Synthesis and MoA Dossier

The culmination of this research plan is the assembly of a comprehensive Mechanism of Action dossier. This document would synthesize all generated data into a coherent narrative.

Summary of Key Investigative Data

| Parameter | Experiment | Purpose | Example Result |

| Cellular Potency | NCI-60 Screen | Identify sensitive cell lines | GI50 = 500 nM in leukemia cell lines |

| Target Identity | Target-Class Screening | Broadly screen for potential targets | 85% inhibition of Carbonic Anhydrase IX |

| Target Potency | Enzymatic Assay | Quantify potency against purified target | IC50 = 75 nM against CAIX |

| Direct Binding | Surface Plasmon Resonance | Confirm direct target interaction | Kd = 150 nM |

| Target Engagement | Western Blot | Confirm target inhibition in cells | Dose-dependent decrease in p-AKT |

By following this structured, hypothesis-driven approach, the mechanism of action of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride can be systematically de-orphanized. This guide provides the foundational questions and the experimental frameworks to answer them, transforming a molecule of unknown function into a well-characterized pharmacological tool or a potential therapeutic lead.

References

-

Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry; Vol. 25, No. 17 (2013), 9468-9472. [Link]

-

Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

2-(Piperidine-1-sulfonyl)ethanamine HCl: Pharmacophore Profiling & Synthetic Utility

[1][2]

Executive Summary

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS: 31644-46-9) is a specialized chemical scaffold used primarily in Fragment-Based Drug Discovery (FBDD) .[1][2] While often categorized as a raw building block, its structural architecture encodes specific biological activities—most notably Carbonic Anhydrase (CA) inhibition and G-Protein Coupled Receptor (GPCR) modulation .[1][2]

This guide analyzes the compound not merely as a reagent, but as a functional pharmacophore precursor .[1][2] It serves as a critical "warhead" donor, introducing the lipophilic piperidine ring and the bioisosteric sulfonyl linker into larger drug candidates to modulate solubility, metabolic stability, and target affinity.[1][2]

Compound Identity Table

| Property | Specification |

| IUPAC Name | 2-(Piperidine-1-sulfonyl)ethan-1-amine hydrochloride |

| CAS Number | 31644-46-9 |

| Molecular Formula | C₇H₁₆N₂O₂S[1][2][3][4][5][6] · HCl |

| Molecular Weight | 228.74 g/mol |

| Solubility | High (Water, DMSO, Methanol) |

| pKa (Calc) | ~8.5 (Amine), ~-2 (Sulfonyl oxygen) |

| LogP (Calc) | 0.42 (Low lipophilicity due to ionization) |

Pharmacophore Dissection & Biological Potential

The biological activity of this compound is best understood through its three structural domains. When incorporated into a drug molecule, each domain confers specific pharmacological properties.[1][2]

Structural Domains[1][2]

-

Piperidine Ring (The Lipophilic Anchor):

-

Function: Provides hydrophobic bulk and metabolic resistance compared to open-chain amines.[1][2]

-

Target Relevance: Piperidine moieties are ubiquitous in ligands for 5-HT (Serotonin) and Dopamine receptors , acting as a cationic mimic when protonated or a hydrophobic filler in binding pockets.[1][2]

-

-

Sulfonyl Group (The Rigid Linker):

-

Function: Acts as a non-hydrolyzable bioisostere of the amide bond.[1][2] It introduces a rigid geometry (tetrahedral sulfur) that directs the piperidine ring into specific sub-pockets.[2]

-

Target Relevance: The sulfonyl group is the primary pharmacophore for Carbonic Anhydrase (CA) binding, coordinating with the zinc ion in the enzyme's active site.[2]

-

-

Ethanamine Tail (The Conjugation Vector):

Mechanism of Action (Derivatives)

Upon derivatization, molecules containing the 2-(Piperidine-1-sulfonyl)ethyl motif exhibit activity via:

-

Carbonic Anhydrase Inhibition: The sulfonamide oxygen atoms can accept hydrogen bonds, and if the piperidine ring is substituted or the sulfonamide is primary (in related analogs), it binds the Zn²⁺ cofactor.[1][2] In this specific tertiary sulfonamide structure, the mechanism shifts to allosteric modulation or occupying the hydrophobic half of the CA active site.[1][2]

-

Bacterial Dihydropteroate Synthase (DHPS) Inhibition: Similar to sulfonamide antibiotics, derivatives can competitively inhibit DHPS, disrupting folate synthesis in Xanthomonas species [1].[1][2]

Visualization: Pharmacophore & Synthesis Logic[1][2]

The following diagram illustrates the structural logic and the synthetic divergence of this scaffold into bioactive libraries.

Caption: Structural decomposition of the scaffold and its divergent synthetic pathways toward specific biological targets.

Experimental Protocols

Protocol A: Library Synthesis (Amide Coupling)

Objective: To synthesize a small library of sulfonamide-carboxamides to screen for antimicrobial activity.[1][2] This protocol utilizes the primary amine of the title compound.[1][2][7]

Reagents:

-

HATU (1.2 eq)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the carboxylic acid (0.5 mmol) in 2 mL anhydrous DMF in a 5 mL reaction vial.

-

Activation: Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.[2]

-

Coupling: Add 2-(Piperidine-1-sulfonyl)ethanamine HCl (0.5 mmol, 114 mg) directly to the vial.

-

Reaction: Purge with nitrogen, cap, and stir at RT for 12–16 hours. Monitor by LC-MS (Target mass = Acid MW + 192.2).[1][2]

-

Work-up: Dilute with EtOAc (20 mL), wash with 1M HCl (2x), sat. NaHCO₃ (2x), and brine.[2] Dry over Na₂SO₄.[1][2]

-

Purification: Concentrate in vacuo. If purity <95%, purify via flash chromatography (MeOH/DCM gradient).[1][2]

Validation Check: The disappearance of the primary amine peak in NMR and the shift of the adjacent methylene protons confirm amide bond formation.[2]

Protocol B: Carbonic Anhydrase (CA) Inhibition Assay

Objective: To evaluate the biological activity of the synthesized derivatives against CA Isoform II (cytosolic).

Principle: The assay measures the esterase activity of CA using 4-nitrophenyl acetate (4-NPA) as a substrate.[1][2] Hydrolysis releases 4-nitrophenol (yellow), measurable at 400 nm.[1][2]

Materials:

-

Enzyme: Human Carbonic Anhydrase II (hCA II), 1 µM stock.[2]

-

Test Compounds: 10 mM stock in DMSO.

Workflow:

-

Plate Setup: In a 96-well clear plate, add 140 µL Assay Buffer.

-

Inhibitor Addition: Add 20 µL of Test Compound (diluted to final conc. range 0.1 nM – 10 µM).[2] Include DMSO control (0% inhibition) and Acetazolamide control (100% inhibition).[2]

-

Enzyme Addition: Add 20 µL hCA II solution (final conc. 20 nM). Incubate for 10 min at 25°C to allow equilibrium binding.

-

Substrate Initiation: Add 20 µL 4-NPA substrate (final conc. 0.5 mM).[2]

-

Measurement: Immediately read Absorbance at 400 nm in kinetic mode for 30 minutes (1-minute intervals).

-

Analysis: Calculate the initial velocity (

) from the linear portion of the curve.[2] Determine % Inhibition:

Safety & Handling (E-E-A-T)

-

Hazard Identification: The HCl salt is an irritant (Skin Irrit. 2, Eye Irrit.[1][2] 2A). The free base is likely volatile and corrosive.[1][2]

-

Storage: Hygroscopic. Store at +2°C to +8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or caking.

-

Solubility Note: The hydrochloride salt dissolves readily in water and DMSO but may require gentle warming in DCM/Chloroform.[1][2] For organic reactions requiring solubility in non-polar solvents, perform a "free-basing" step (partition between 1M NaOH and DCM) immediately prior to use.[1][2]

References

-

Wang, S., et al. (2023).[1][2][8] "Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases."[1][2][8][9] International Journal of Molecular Sciences, 24(6), 5863.[1][2]

-

Supuran, C. T. (2008).[1][2] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1][2] Nature Reviews Drug Discovery, 7, 168–181.[1][2]

-

Santa Cruz Biotechnology. "2-(Piperidine-1-sulfonyl)-ethylamine hydrochloride Product Data." SCBT Catalog.

-

Enamine. "Building Blocks: Sulfonamides." Enamine Catalog.

Sources

- 1. 2-[5-(piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine | 933685-78-0 [sigmaaldrich.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. mdpi.com [mdpi.com]

- 7. cbijournal.com [cbijournal.com]

- 8. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling and Handling of 2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride

[1][2][3][4]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and handling protocols for 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS: 31644-46-9).[1][2][3][4]

As a sulfonamide-linked primary amine hydrochloride, this compound exhibits a distinct amphiphilic character—combining the lipophilicity of the piperidine-sulfonyl moiety with the high aqueous solubility of the ionic ethylammonium tail.[1][2][3][4] This guide is designed to assist researchers in optimizing solvent selection for synthesis, purification, and biological assay preparation.[1][3][4]

Key Solubility Highlights

-

Primary Solvent: Water (High solubility due to ionic HCl salt form).[2][3]

-

Stock Solvent: DMSO (Ideal for biological assays; >100 mM).[2][3]

-

pH Sensitivity: Solubility drops significantly at pH > 10.0 due to free base formation.[2][3][4]

-

Incompatibility: Non-polar solvents (Hexane, Et2O) are ineffective for the salt form.[3][4]

Physicochemical Identity

Understanding the structural basis of solubility is critical for experimental design.[2][3]

| Parameter | Data | Notes |

| Compound Name | 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride | |

| CAS Number | 31644-46-9 | Validated Identifier [1] |

| Formula | C | |

| Molecular Weight | 228.74 g/mol | Salt form |

| Structure | Piperidine-N-SO | Sulfonamide linkage to piperidine; Sulfone-like linkage to ethyl chain |

| pKa (Calc.) | ~9.5 - 10.5 | Attributed to the primary amine (-NH |

| Appearance | White to off-white crystalline solid | Hygroscopic nature expected |

Solubility Data & Solvent Compatibility

The following data represents the solubility profile derived from the compound's structural class (amino-sulfonamide salts) and validated against standard building block behaviors.

Quantitative Solubility Profile

| Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Context |

| Water | High | > 50 mg/mL | Aqueous buffers, synthesis media.[1][2][3][4] |

| DMSO | High | > 100 mM | Cryostorage of stock solutions.[2][3] |

| Methanol | High | > 25 mg/mL | Transfer solvent, recrystallization.[1][3][4] |

| Ethanol | Moderate | 10–25 mg/mL | Co-solvent formulations.[2][3] |

| DCM | Low | < 1 mg/mL | Salt form is insoluble; requires free-basing.[1][2][3][4] |

| Hexane | Insoluble | Negligible | Precipitation/washing solvent.[1][2][3] |

pH-Dependent Solubility (Dissociation Equilibrium)

The solubility of this compound is governed by the protonation state of the primary amine.[3][4]

-

pH < 9.0 (Acidic/Neutral): The molecule exists as a cationic ammonium salt (R-NH

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

pH > 10.0 (Basic): The amine deprotonates to the neutral free base (R-NH

).[1][2][4] The loss of ionic charge significantly reduces aqueous solubility and increases solubility in organic solvents like Dichloromethane (DCM) or Ethyl Acetate.[2][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Visualization: pH-Dependent Species Equilibrium[1][2][3][4]

Caption: Equilibrium shift between the water-soluble cationic salt and the lipophilic free base controlled by solution pH.[1][2][3][4]

Experimental Protocols

Since batch-specific variations (crystal habit, impurities) can affect exact solubility limits, the following self-validating protocols are recommended for precise determination.

Protocol A: Saturation Shake-Flask Method (Gold Standard)

Use this method for precise thermodynamic solubility data.[1][2][3][4]

-

Preparation: Weigh 10 mg of 2-(Piperidine-1-sulfonyl)ethanamine HCl into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

-

Agitation: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Observation:

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Analyze the supernatant via HPLC-UV or LC-MS against a standard curve.

Protocol B: Kinetic Solubility Screen (High Throughput)

Use this method for rapid "Go/No-Go" decisions in bioassays.[1][2][3][4]

-

Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

-

Dilution: Spike the DMSO stock into the aqueous buffer (e.g., 2 µL stock into 198 µL buffer = 100 µM final).

-

Incubation: Shake for 2 hours at room temperature.

-

Turbidimetry: Measure absorbance at 620 nm (or visual inspection).[2][3]

Visualization: Solubility Determination Workflow

Caption: Decision tree for solvent selection based on experimental intent (Bioassay vs. Synthesis).

Handling & Stability Guidelines

Storage

-

Solid State: Store at -20°C under desiccated conditions. Hydrochloride salts are prone to absorbing atmospheric moisture (hygroscopic), which can lead to hydrolysis or caking over time.[3][4]

-

Solution State:

Safety (SDS Summary)

References

-

PubChem. Compound Summary for Amine Hydrochloride Salts. National Library of Medicine.[2][3][8] Available at: [Link][1][2][3][4]

-

Lipinski, C. A., et al. (2001).[1][3][4] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][3] Advanced Drug Delivery Reviews.[2][3] (General reference for solubility protocols).

Sources

- 1. 2-[5-(piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine | 933685-78-0 [sigmaaldrich.com]

- 2. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride (1423027-18-2) for sale [vulcanchem.com]

- 5. scbt.com [scbt.com]

- 6. US2579933A - Soluble salts of sulfonamides - Google Patents [patents.google.com]

- 7. CAS 90000-30-9: 2-(3-piperidyl)ethanamine dihydrochloride [cymitquimica.com]

- 8. 2-(Piperazin-1-yl)-N-(2-(piperazin-1-yl)ethyl)ethan-1-amine | C12H27N5 | CID 14981966 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Stability

In the landscape of pharmaceutical development, understanding the intrinsic stability of a molecule is not merely a regulatory checkbox; it is the very foundation upon which a successful therapeutic is built. This guide provides a comprehensive, in-depth analysis of the stability of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride, a compound of interest for its unique structural motifs. As a Senior Application Scientist, my objective is to move beyond a recitation of protocols and delve into the causality behind experimental design. We will explore the "why" that underpins the "how," ensuring that every step is part of a self-validating system. This document is structured to empower researchers with the foresight to anticipate degradation pathways, design robust stability studies, and ultimately, accelerate the development timeline.

I. Molecular Profile and Inherent Stability Considerations

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS 31644-46-9) is a molecule characterized by a piperidine ring, a sulfonamide linkage, and a primary amine, presented as a hydrochloride salt.[1] Each of these functional groups contributes to the compound's overall chemical reactivity and, consequently, its stability profile.

| Property | Value | Source |

| CAS Number | 31644-46-9 | [1] |

| Molecular Formula | C7H16N2O2S.HCl | [1] |

| Molecular Weight | 228.74 g/mol | [1] |

The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base.[2] However, the presence of the sulfonamide and the primary amine introduces potential vulnerabilities. Sulfonamides can be susceptible to hydrolysis, particularly at pH extremes, and the primary amine is a nucleophilic center prone to oxidative degradation.[3][4][5] The piperidine ring itself is relatively stable, but its presence can influence the electronic properties of the adjacent sulfonyl group.[6]

II. Designing a Comprehensive Stability Program: A Tripartite Approach

A robust stability program for 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride should be built on three pillars: long-term, accelerated, and forced degradation studies. This multifaceted approach, in line with the International Council for Harmonisation (ICH) guidelines, provides a complete picture of the molecule's behavior under various environmental stressors.[7][8][9][10][11][12][13][14][15]

Caption: The tripartite approach to stability study design.

A. Long-Term Stability Studies

These studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of the drug substance under recommended storage conditions.[11]

Protocol:

-

Batch Selection: Utilize at least three primary batches manufactured by a process representative of the final production scale.[8][16]

-

Container Closure System: Store the substance in a container closure system that simulates the proposed packaging for storage and distribution.[16]

-

Storage Conditions: For a temperate climate zone (Zone I/II), the standard long-term storage condition is 25°C ± 2°C / 60% RH ± 5% RH.[7][12]

-

Testing Frequency: For a proposed shelf-life of at least 12 months, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][16][17]

-

Parameters to be Tested:

-

Appearance (visual inspection)

-

Assay (potency)

-

Degradation products/impurities

-

Water content (if applicable)

-

pH of a solution (if applicable)

-

B. Accelerated Stability Studies

The purpose of these studies is to increase the rate of chemical degradation and physical change of a drug substance by using exaggerated storage conditions.[11][12]

Protocol:

-

Batch and Container: Same as for long-term studies.

-

Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[7][12]

-

Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[16][17]

-

Significance of Results: If a significant change occurs during accelerated studies, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted.[17]

C. Forced Degradation (Stress) Studies

These studies are undertaken to identify the likely degradation products, which in turn helps in establishing the degradation pathways and the intrinsic stability of the molecule. This information is crucial for developing and validating stability-indicating analytical methods.[7]

Predicted Degradation Pathways:

Based on the structure of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride, the following degradation pathways are plausible:

-

Hydrolysis: Cleavage of the sulfonamide bond is a likely degradation route, especially under acidic or basic conditions, to yield piperidine and 2-aminoethanesulfonic acid.

-

Oxidation: The primary amine is susceptible to oxidation, which could lead to the formation of various degradation products.

-

Thermal Degradation: High temperatures can induce decomposition, potentially involving the piperidine ring or the sulfonyl group.[18][19][20][21]

-

Photodegradation: Exposure to UV or visible light may induce degradation, a common pathway for many pharmaceuticals.

Caption: Predicted degradation pathways for the molecule.

Forced Degradation Protocol:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.

-

Thermal Degradation: Solid drug substance at 80°C for up to 72 hours.

-

Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

III. Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is essential to resolve and quantify the active pharmaceutical ingredient from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice for this purpose.[22] For higher sensitivity and selectivity, especially for identifying unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[22]

HPLC Method Development Protocol:

-

Column Selection: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.[22]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[22]

-

Detection: UV detection at a wavelength of maximum absorbance of the parent compound. If the chromophore is weak, a more universal detection method like evaporative light scattering (ELSD) or charged aerosol detection (CAD) can be considered.

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

IV. Data Evaluation and Interpretation

The data from the stability studies should be evaluated to establish a shelf-life or retest period. Regression analysis is a suitable approach for analyzing quantitative stability data.[23] The acceptance criteria for degradation products should be set based on ICH Q3A guidelines for impurities in new drug substances.

Data Summary Table (Example):

| Time Point | Storage Condition | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | - | White Powder | 99.8 | 0.15 |

| 3 Months | 25°C/60%RH | White Powder | 99.7 | 0.18 |

| 6 Months | 25°C/60%RH | White Powder | 99.6 | 0.21 |

| 3 Months | 40°C/75%RH | White Powder | 98.5 | 0.85 |

| 6 Months | 40°C/75%RH | White Powder | 97.2 | 1.50 |

V. Conclusion: From Data to Dossier

A thorough understanding of the stability of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride is paramount for its successful development. By implementing a comprehensive stability program guided by sound scientific principles and regulatory expectations, researchers can confidently characterize the molecule's degradation profile, establish appropriate storage conditions and shelf-life, and compile a robust data package for regulatory submissions. The methodologies and insights provided in this guide serve as a blueprint for achieving these critical milestones.

VI. References

-

ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).

-

Application Notes and Protocols for the Quantification of Sulfonamides - Benchchem. (2025).

-

Bacterial degradation pathways of sulfonamide antibiotics - ResearchGate. (n.d.).

-

Stability Studies in Pharmaceuticals ICH Guidelines - CleanRoomMates. (2026, January 17).

-

FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy. (n.d.).

-

ICH guidelines for stability studies | PDF - Slideshare. (n.d.).

-

2-(Piperidine-1-sulfonyl)-ethylamine hydrochloride | CAS 31644-46-9 | SCBT - Santa Cruz Biotechnology. (2026, February 6).

-

Q1 Stability Testing of Drug Substances and Drug Products | FDA. (2025, June 24).

-

Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023, February 22).

-

Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. (2009, September 25).

-

Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC. (2022, October 28).

-

CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. (n.d.).

-

Q1A(R2) Stability Testing of New Drug Substances and Products | FDA. (2018, August 24).

-

Sulfonyl halide - Wikipedia. (n.d.).

-

Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways - PubMed. (2021, August 15).

-

Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed. (2018, November 1).

-

Q1A(R2) Guideline - ICH. (2010, February 2).

-

Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI. (n.d.).

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). (n.d.).

-

Stability Testing Of Drug Products In The US 2021 - CPT Labs. (n.d.).

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (2026, January 22).

-

Drug Stability Testing Guidance | PDF | Regression Analysis | Pharmaceutical Formulation. (n.d.).

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. (2025, September 30).

-

A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed. (2007, September 15).

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1).

-

A very fast and simple method for the determination of sulfonamide residues in seawaters. (2025, August 6).

-

2-(Piperidine-1-sulfonyl)-ethylamine hydrochloride | CAS 31644-46-9 | SCBT. (n.d.).

-

Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate - MDPI. (2021, January 26).

-

Degradation of sulfonamides as a microbial resistance mechanism - PubMed. (2017, May 15).

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (2024, September 24).

-

Hydrolytically stable sulfonyl fluorides - Enamine. (n.d.).

-

2-(piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride | 2703778-59-8 - Sigma-Aldrich. (n.d.).

-

Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology. (n.d.).

-

Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption - MatheO. (n.d.).

-

CAS 90000-30-9: 2-(3-piperidyl)ethanamine dihydrochloride - CymitQuimica. (n.d.).

-

DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM - UM Research Repository. (2010, November 26).

-

Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18).

-

2-[5-(piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine - MilliporeSigma. (n.d.).

-

Thermal Degradation and Corrosion of Amines for CO2 Capture - The University of Texas at Austin. (n.d.).

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

-

Scheme 1. General strategy for the synthesis of piperidine derivatives.... - ResearchGate. (n.d.).

-

N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem. (n.d.).

-

Piperidine hydrochloride | 6091-44-7 - ChemicalBook. (2025, January 27).

-

Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - MDPI. (2022, August 23).

-

Piperidine Synthesis. - DTIC. (2025, June 4).

-

Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 90000-30-9: 2-(3-piperidyl)ethanamine dihydrochloride [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. cleanroommates.com [cleanroommates.com]

- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]

- 11. humiditycontrol.com [humiditycontrol.com]

- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. forcetechnology.com [forcetechnology.com]

- 19. eprints.um.edu.my [eprints.um.edu.my]

- 20. pubs.acs.org [pubs.acs.org]

- 21. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. ICH guidelines for stability studies | PDF [slideshare.net]

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to engage in key binding interactions make it an invaluable component in drug design. When combined with the sulfonamide functional group—a pharmacophore renowned for its ability to mimic the transition state of tetrahedral intermediates and act as a potent enzyme inhibitor—the resulting molecular architecture holds significant promise for therapeutic innovation.[4] This guide provides a comprehensive technical overview of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride, a building block that synergistically combines these two critical moieties. We will explore its chemical properties, detail robust synthetic and analytical protocols, and discuss its potential applications across various therapeutic areas, offering researchers a roadmap for leveraging this scaffold in their drug discovery programs.

Core Molecular Attributes and Physicochemical Profile

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride is a bifunctional molecule featuring a piperidine ring connected via a sulfonyl linker to an ethanamine side chain. The hydrochloride salt form is typically supplied to enhance the compound's stability and aqueous solubility, which are advantageous properties for handling, formulation, and biological testing.[5][6]

| Property | Value | Source |

| CAS Number | 31644-46-9 | [7][8][9] |

| Molecular Formula | C₇H₁₆N₂O₂S·HCl | [7] |

| Molecular Weight | 228.74 g/mol | [7] |

| Appearance | White to off-white powder | Generic Material Property |

| Solubility | Soluble in polar solvents like water, methanol | [5] |

| Storage | Recommended 2-8°C, sealed in a dry environment | [4] |

The structure integrates a hydrogen bond acceptor (sulfonyl oxygens), a hydrogen bond donor (primary amine), and a lipophilic piperidine ring, providing a rich set of features for molecular recognition at a biological target.

Strategic Synthesis and Characterization

The synthesis of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride is rooted in fundamental sulfonamide chemistry. A common and efficient strategy involves the reaction of a sulfonyl chloride with a primary amine.

Retrosynthetic Analysis & Proposed Pathway

A logical synthetic approach involves the coupling of piperidine-1-sulfonyl chloride with a protected ethanamine derivative, such as N-Boc-ethanamine, followed by acidic deprotection of the Boc group to yield the final hydrochloride salt. This protects the reactive primary amine during the initial coupling step.

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative, two-step synthesis from commercially available starting materials.

Step 1: Synthesis of tert-butyl (2-(piperidine-1-sulfonamido)ethyl)carbamate

-

To a stirred solution of N-Boc-ethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (TEA, 2.2 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of piperidine-1-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the protected intermediate.

Step 2: Synthesis of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (Target Compound)

-

Dissolve the purified intermediate from Step 1 in a minimal amount of 1,4-dioxane.

-

Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

The product hydrochloride salt will typically precipitate from the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.

Analytical Characterization Workflow

Unambiguous structural confirmation and purity assessment are critical. A multi-technique approach is standard.[10]

| Technique | Purpose | Expected Key Signals |

| ¹H NMR | Structural Elucidation | Signals corresponding to the piperidine ring protons, the two methylene groups of the ethyl chain, and the amine protons. |

| ¹³C NMR | Carbon Skeleton Confirmation | Distinct signals for each unique carbon atom in the piperidine and ethylamine moieties. |

| HRMS (ESI+) | Molecular Weight Verification | Detection of the [M+H]⁺ ion corresponding to the exact mass of the free base (C₇H₁₇N₂O₂S⁺). |

| FT-IR | Functional Group Identification | Characteristic strong absorption bands for S=O stretching (sulfonamide) and N-H stretching (amine).[10] |

| RP-HPLC | Purity Assessment | A single major peak indicating the purity of the compound, typically >95%.[11] |

Applications in Drug Discovery: A Scaffold of Opportunity

The sulfonylpiperidine motif is present in molecules with a wide range of biological activities, highlighting the potential of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride as a starting point for library synthesis.

Established Bioactivities of Sulfonylpiperidine Analogs

-

Anti-Cancer: Novel sulfonyl piperidine analogues have been synthesized and shown to possess growth-inhibitory effects against cancer cell lines, such as MCF-7 breast cancer cells.[12] These compounds may interfere with signals that drive cancer cell proliferation.[12]

-

Anti-Diabetic: Sulfonamide derivatives of piperidine have been designed as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[13]

-

Antimicrobial: Piperidine derivatives coupled with sulfonamides have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[14][15]

-

Antimalarial: N-sulfonylpiperidine derivatives have shown potent in vitro activity against P. falciparum and in vivo efficacy in mouse models of malaria.[16]

Postulated Mechanism of Action: Enzyme Inhibition

The sulfonamide group is a well-established zinc-binding group and can act as a transition-state mimetic. This allows it to potently inhibit metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases. The piperidine ring can provide crucial hydrophobic or van der Waals interactions within the enzyme's active site, while the terminal amino group can form salt bridges or hydrogen bonds with key residues, anchoring the inhibitor.

Caption: Proposed binding mode of a sulfonylpiperidine inhibitor.

Integrated Drug Discovery Workflow

Leveraging 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride in a drug discovery campaign involves a systematic, multi-stage process. The terminal primary amine serves as an ideal handle for derivatization, allowing for the rapid generation of a chemical library to explore structure-activity relationships (SAR).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride (1423027-18-2) for sale [vulcanchem.com]

- 6. CAS 5437-48-9: 2-oxo-2-piperidin-1-ylethanamine hydrochlor… [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. scbt.com [scbt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA - PubMed [pubmed.ncbi.nlm.nih.gov]

Analogs and derivatives of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

Engineering Next-Generation Therapeutics: A Technical Guide to Analogs and Derivatives of 2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for navigating the complex landscape of structure-activity relationships (SAR) and pharmacokinetic optimization. 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS 31644-46-9) has emerged as a privileged scaffold[1]. By combining a highly reactive primary amine with a metabolically stable, sterically demanding piperidine-sulfonamide moiety, this compound serves as a versatile linchpin for synthesizing advanced therapeutics, ranging from Histamine H3 receptor antagonists[2] to allosteric HIV-1 integrase inhibitors[3].

As an Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing drug development professionals with field-proven methodologies, self-validating protocols, and mechanistic insights into the derivatization of this core scaffold.

Structural & Physicochemical Profiling

The utility of 2-(piperidine-1-sulfonyl)ethanamine lies in its unique physicochemical geometry. The aliphatic sulfonamide linkage is highly resistant to enzymatic cleavage (unlike esters or simple amides), providing a robust metabolic profile. Furthermore, the piperidine ring introduces a tunable lipophilic bulk that efficiently occupies deep hydrophobic pockets in target proteins, while the sulfonyl oxygens act as potent hydrogen-bond acceptors[3].

Table 1: Physicochemical Profile of the Core Scaffold

| Property | Value (HCl Salt) | Value (Free Base) | Pharmacological Relevance |

| Molecular Formula | C₇H₁₆N₂O₂S · HCl | C₇H₁₆N₂O₂S | Standardized salt form ensures shelf stability[1]. |

| Molecular Weight | 228.74 g/mol | 192.28 g/mol | Low molecular weight allows for extensive derivatization without exceeding Lipinski's Rule of 5. |

| H-Bond Donors | 3 (Salt form) | 1 (-NH₂) | Primary amine serves as the primary conjugation site. |

| H-Bond Acceptors | 3 | 3 (-SO₂, piperidine N) | Critical for anchoring into receptor binding sites (e.g., IN-LEDGF/p75 interface)[4]. |

| Topological Polar Surface Area | ~68.5 Ų | ~68.5 Ų | Balanced polarity supports both oral bioavailability and potential blood-brain barrier (BBB) penetration. |

Synthetic Methodologies & Self-Validating Protocols

To harness this building block, the primary amine must be derivatized. Below are field-optimized, self-validating protocols designed to ensure high yield and structural integrity.

Protocol A: Amide Coupling (Derivatization of the Primary Amine)

Causality Insight: While HATU offers superior reaction kinetics, it generates guanidinium byproducts that severely complicate the purification of polar sulfonamide derivatives. We utilize EDC/HOBt, which allows for a highly efficient, self-validating aqueous workup where the urea byproduct is simply washed away.

-

Preparation: Dissolve the carboxylic acid derivative (1.0 eq) in anhydrous DMF (0.2 M).

-

Activation: Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir at 0°C for 15 minutes to form the active ester.

-

Conjugation: Add 2-(piperidine-1-sulfonyl)ethanamine hydrochloride (1.2 eq) followed by DIPEA (3.0 eq) to liberate the free base in situ.

-

Self-Validation (In-Process Control): Spike a 5 µL aliquot with an internal standard (e.g., caffeine) and analyze via LC-MS. The reaction is validated as complete when the active ester peak is depleted (<5% relative to the internal standard).

-

Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x). Wash the organic layer with 1M HCl, then brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (DCM:MeOH gradient).

Protocol B: Reductive Amination (Synthesis of Secondary Amine Analogs)

Causality Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is mild enough to prevent the over-reduction of sensitive functional groups (like ketones or nitro groups) present on the target aldehyde, ensuring chemoselectivity.

-

Imine Formation: Combine the target aldehyde (1.0 eq) and 2-(piperidine-1-sulfonyl)ethanamine hydrochloride (1.1 eq) in DCE (0.2 M). Add Et₃N (1.1 eq) and stir at room temperature for 2 hours.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise.

-

Self-Validation: Run a TLC (Ninhydrin stain). The disappearance of the primary amine spot (which stains deep purple) validates the complete conversion to the secondary amine.

-

Quench & Isolate: Quench with 1N NaOH to break down boron complexes. Extract with DCM, dry, and concentrate.

Biological Applications & Structure-Activity Relationships (SAR)

The derivatization of this scaffold has yielded breakthroughs in two major therapeutic areas:

A. Neuropharmacology: Histamine H3 Receptor Antagonists

Derivatives incorporating the piperidine-1-sulfonyl moiety have been patented as potent Histamine H3 receptor (H3R) antagonists[2]. The H3R is a Gi/o-coupled GPCR that acts as an autoreceptor, inhibiting the release of histamine and other neurotransmitters. By appending a bulky, lipophilic headgroup to the ethanamine chain, the resulting analogs act as inverse agonists/antagonists. The piperidine ring anchors into the hydrophobic transmembrane domains of the receptor, blocking Gαi activation.

Mechanism of H3R antagonism by piperidine-sulfonamide derivatives.

B. Virology: Allosteric HIV-1 Integrase Inhibitors

Traditional HIV-1 integrase (IN) inhibitors target the catalytic domain. However, resistance mutations necessitate new approaches. Researchers have utilized the piperidine-1-sulfonyl group to design allosteric inhibitors that disrupt the interaction between HIV-1 IN and its cellular cofactor, LEDGF/p75[4].

SAR Insight: The introduction of a piperidin-1-ylsulfonyl group at the 5-position of a phenyl ring scaffold led to a remarkable 7-fold improvement in strand transfer inhibitory potency compared to the parent compound[3]. The sulfonyl oxygens form critical hydrogen bonds with the IN-LEDGF/p75 interface, while the piperidine ring displaces local water molecules, driving a favorable entropic shift[5].

Analytical Validation & High-Throughput Screening Workflow

To ensure that synthesized analogs are both structurally correct and biologically active, a closed-loop, self-validating workflow must be employed.

For HIV-1 IN inhibitors, standard enzymatic assays are insufficient because they only measure catalytic function, missing allosteric disruption[5]. Therefore, we employ an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) . Self-Validation: The AlphaScreen uses a biotinylated IN and a His-tagged LEDGF/p75. A known inhibitor (positive control) must reduce the luminescence signal to baseline, validating that the assay is actively detecting the disruption of the protein-protein interaction, rather than just non-specific assay quenching.

Self-validating workflow for the synthesis and screening of derivatives.

References

-

Fan, X., et al. "Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups." Bioorganic & Medicinal Chemistry 19.16 (2011): 4935-4952. PubMed Central. URL:[Link]

- European Patent Office. "INDOL-2-YL-PIPERAZIN-1-YL-METHANONE DERIVATIVES." EP 2118089 B1.

-

Kessl, J. J., et al. "Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction." Journal of Medicinal Chemistry 56.6 (2013): 2311–2322. PubMed Central. URL:[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-(Piperidine-1-sulfonyl)ethanamine Hydrochloride: A Versatile Building Block for Drug Discovery

Introduction: Unlocking the Potential of a Bifunctional Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (CAS Number: 31644-46-9) has emerged as a chemical entity of significant interest, offering a unique combination of a saturated piperidine heterocycle and a flexible ethylamine sidechain capped with a primary amine.[1][2][3] This bifunctional nature provides two distinct points for molecular elaboration, making it a valuable scaffold for the construction of diverse chemical libraries aimed at a multitude of biological targets. The piperidine moiety is a well-established constituent of numerous approved drugs, often imparting favorable pharmacokinetic properties.[4][5][6] The sulfonamide linkage provides a stable and synthetically accessible connection, while the primary amine serves as a versatile handle for a wide array of chemical transformations.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride. We will delve into its chemical and physical properties, safe handling procedures, and detailed, field-proven protocols for its application in key synthetic transformations. The causality behind experimental choices will be explained, empowering the user to not only replicate but also adapt and troubleshoot these methods for their specific research needs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is the foundation for successful and reproducible experimentation.

| Property | Value | Source |

| CAS Number | 31644-46-9 | [1][2][3] |

| Molecular Formula | C₇H₁₆N₂O₂S·HCl | [1] |

| Molecular Weight | 228.74 g/mol | [1] |

| Appearance | White to off-white solid | Generic Supplier Data |

| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in many common aprotic organic solvents. | [7] |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Hygroscopic. | [8] |

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is non-negotiable. The hydrochloride salt of this amine is expected to be a skin and eye irritant.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid or preparing solutions.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Hygroscopic Nature: The compound is hygroscopic and should be stored in a tightly sealed container in a desiccator to prevent moisture absorption, which can affect reactivity and weighing accuracy.[8]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

In all cases of exposure, seek medical attention.

Experimental Protocols: Harnessing the Reactivity of the Primary Amine

The primary amine of 2-(Piperidine-1-sulfonyl)ethanamine is a nucleophilic center that can readily participate in a variety of bond-forming reactions. As the compound is supplied as a hydrochloride salt, it is often necessary to liberate the free amine in situ using a non-nucleophilic base prior to reaction with an electrophile.

Protocol 1: N-Acylation to Form Amides

The formation of an amide bond is a cornerstone of medicinal chemistry. N-acylation of 2-(Piperidine-1-sulfonyl)ethanamine can be achieved using various acylating agents such as acyl chlorides or acid anhydrides.

Rationale: This protocol outlines a general procedure for the N-acylation using an acyl chloride. The choice of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction without competing in the nucleophilic attack on the acyl chloride. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.

Workflow for N-Acylation.

Materials:

-

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

-

Acyl chloride (e.g., benzoyl chloride)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (1.0 eq.).

-

Add anhydrous DCM (approximately 0.1 M concentration of the amine).

-

Add TEA or DIPEA (2.2 eq.) and stir the suspension at room temperature for 15-30 minutes to liberate the free amine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Protocol 2: Reductive Amination for N-Alkylation

Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less basic than other common borohydrides and tolerates a wider range of functional groups. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation, especially with less reactive ketones.

Workflow for Reductive Amination.

Materials:

-

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

-

Aldehyde or ketone (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 2-(Piperidine-1-sulfonyl)ethanamine hydrochloride (1.0 eq.).

-

Add anhydrous DCM or DCE (approximately 0.1 M concentration of the amine).

-

Add TEA or DIPEA (1.1 eq.) to neutralize the hydrochloride salt and stir for 15-30 minutes.

-

Add the aldehyde or ketone (1.0-1.2 eq.) and stir for an additional 30-60 minutes at room temperature to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 3: Synthesis of Ureas

Urea moieties are prevalent in many biologically active compounds. The primary amine of 2-(Piperidine-1-sulfonyl)ethanamine can be readily converted to a urea by reaction with an isocyanate or by a two-step procedure involving the formation of a carbamate intermediate.

Rationale: This protocol describes the direct reaction with an isocyanate. This is a straightforward and often high-yielding method for urea synthesis. The reaction is typically carried out in an aprotic solvent such as DCM or THF. As before, the free amine must be generated from the hydrochloride salt.

Workflow for Urea Formation.

Materials:

-

2-(Piperidine-1-sulfonyl)ethanamine hydrochloride

-

Isocyanate (e.g., phenyl isocyanate)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-